5-Fluoro-1-methyl-1h-pyrrole-2-carbonitrile
Description
Properties
Molecular Formula |
C6H5FN2 |
|---|---|
Molecular Weight |
124.12 g/mol |
IUPAC Name |
5-fluoro-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C6H5FN2/c1-9-5(4-8)2-3-6(9)7/h2-3H,1H3 |
InChI Key |
NISSEGSBCUHRIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1F)C#N |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of 1-Methylpyrrole Followed by Cyanation
Detailed Example: Synthesis via Fluorination and Cyanation
Based on Vulcanchem's product description and synthesis insights:
- Starting material: 1-Methylpyrrole.
- Step 1: Selective fluorination at the 5-position using a suitable fluorinating agent (e.g., N-fluorobenzenesulfonimide or Selectfluor).
- Step 2: Introduction of the cyano group at the 2-position, potentially via lithiation at C-2 followed by reaction with electrophilic cyanide sources (e.g., CuCN).
- Step 3: Purification and isolation of 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile.
This method requires precise temperature control (often low temperatures to avoid side reactions) and inert atmosphere conditions to maintain pyrrole ring integrity.
Reaction Conditions and Solvent Systems
The choice of solvent and reaction conditions is critical for the success of these transformations:
| Reaction Step | Typical Solvents | Notes |
|---|---|---|
| Fluorination | Polar aprotic solvents (e.g., acetonitrile) | Enhances electrophilic fluorination |
| Cyanation | Ether solvents (e.g., tetrahydrofuran) | Supports lithiation and nucleophilic substitution |
| Reduction (if applied) | Aprotic solvents (e.g., THF, dioxane) | Compatible with metal hydrides and Pd catalysts |
| Methylation | Mixed solvents including ethers and alcohols | Supports imine formation and reduction |
Research Findings and Optimization
- Fluorine substitution on pyrrole rings enhances lipophilicity and biological activity, making selective fluorination a key step.
- Cyanation at the 2-position often proceeds via lithiation or directed metalation strategies, requiring strict moisture-free conditions.
- Reduction of cyano groups to amines and subsequent methylation is a versatile approach in pyrrole chemistry, demonstrated in related pharmaceutical syntheses.
- The balance between reaction efficiency, safety, and cost is critical; recent methods favor safer reductive amination over hazardous aldehyde intermediates.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 5-Fluoro-1-methyl-1H-pyrrole-2-amine.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile serves as a versatile scaffold in drug discovery, particularly for compounds targeting nuclear hormone receptors such as the progesterone receptor. Modifications to this compound can lead to significant changes in biological activity, allowing researchers to design selective agonists or antagonists based on structural variations.
Case Study: Progesterone Receptor Modulation
A notable example includes the compound WAY-255348, derived from this scaffold, which has demonstrated potent antagonist activity in both in vitro and in vivo models. This compound has implications for female healthcare applications such as contraception and treatment of endometriosis due to its ability to inhibit ovulation and affect reproductive tract morphology .
Antimicrobial Activity
Research indicates that derivatives of 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile exhibit promising antimicrobial properties against various pathogens. Studies have shown that certain pyrrole derivatives have comparable efficacy to established antibiotics against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile | 5 | Mycobacterium tuberculosis |
| WAY-255348 | <10 | Staphylococcus aureus |
| 4-Amino-pyrrolo[2,1-f][1,2,4]triazine | 32 | E. coli |
These findings suggest that modifications of the pyrrole structure can enhance antimicrobial activity, making it a valuable lead for developing new antibiotics .
Pharmaceutical Intermediates
The compound is also explored as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo diverse chemical transformations allows it to serve as a building block for more complex molecules.
Synthetic Pathways
The synthesis of halogen-substituted pyrroles from 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile has been documented, showcasing its utility in producing derivatives with enhanced pharmacological properties. For instance, fluorination reactions can yield compounds with improved bioactivity against specific targets .
Industrial Applications
Beyond medicinal uses, this compound finds applications in industrial chemistry, particularly in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for various synthetic processes.
Biological Research
The biological activities of 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile extend beyond antimicrobial properties. Research has indicated potential anti-inflammatory effects and anticancer activities, making it a candidate for further exploration in therapeutic contexts.
Research Insights
Studies have demonstrated that modifications to the pyrrole structure can lead to compounds with significant anti-inflammatory effects, which may be useful in treating conditions like arthritis or other inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Key Analogues
Key Structural Differences :
- Substituent Position : The target compound’s nitrile group at the 2-position contrasts with 3-carbonitrile derivatives (e.g., 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile), altering electronic distribution and steric interactions .
- Complexity : WAY-255348 incorporates a substituted indole, enhancing steric bulk and hydrogen-bonding capacity compared to the simpler pyrrole core of the target compound .
- Aromatic vs. Heterocyclic Additions : Analogues with thiophene () or pyrazole () rings introduce distinct electronic and solubility profiles.
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations :
- Lipophilicity : The target compound’s lower XLogP3 (~1.5) suggests better aqueous solubility than analogues with bulky aryl groups (e.g., WAY-255348, XLogP3 = 3.8) .
- Polar Surface Area : Derivatives with hydroxyl groups (e.g., 4-hydroxyphenyl in ) or piperazine () exhibit higher polar surface areas, impacting blood-brain barrier permeability .
Stability and Metabolic Considerations
- Metabolic Resistance: The target compound’s fluorine likely reduces oxidative metabolism, enhancing plasma stability compared to non-fluorinated analogues.
- Hydroxyl Group Impact: Compounds with phenolic -OH (e.g., ) are prone to glucuronidation, shortening half-life .
Biological Activity
5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the pyrrole family, characterized by the presence of a fluorine atom and a nitrile group. Its molecular formula is C6H6FN, with a molecular weight of approximately 138.12 g/mol. The incorporation of fluorine enhances its lipophilicity, which is crucial for its biological interactions and potential therapeutic applications.
Research indicates that 5-fluoro-1-methyl-1H-pyrrole-2-carbonitrile acts as a modulator of nuclear hormone receptors, particularly the progesterone receptor. Structural modifications can switch its role between agonist and antagonist, making it a valuable scaffold in drug discovery, especially for applications in female reproductive health such as contraception and treatment of endometriosis and certain breast cancers.
Biological Activities
The compound has shown various biological activities, which are summarized in the following table:
Anticancer Activity
A study focusing on the cytotoxic effects of pyrrole derivatives, including 5-fluoro-1-methyl-1H-pyrrole-2-carbonitrile, demonstrated significant antiproliferative effects against HCT-116 colon cancer cells. The MTT assay revealed that certain structural modifications enhance cytotoxicity, indicating a promising avenue for cancer therapy development .
Nuclear Hormone Receptor Studies
In vitro studies have shown that this compound can selectively bind to progesterone receptors, leading to its classification as a potential therapeutic agent for conditions related to hormonal regulation. The binding affinity varies with structural modifications, highlighting the importance of chemical design in optimizing biological activity .
Structural Comparisons
The following table compares 5-fluoro-1-methyl-1H-pyrrole-2-carbonitrile with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile | C6H6FN | Contains fluorine; modulates nuclear hormone receptors. |
| 1-Methyl-1H-pyrrole-2-carbonitrile | C6H6N2 | Lacks fluorine; serves as a base structure for modifications. |
| 5-(4-Hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile | C12H10N2O | Hydroxyphenyl group alters biological activity. |
Q & A
Q. What are the standard synthetic routes for preparing 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile?
The compound can be synthesized via nitrile formation through nucleophilic substitution or condensation reactions. For example, analogous pyrrole-2-carbonitriles are synthesized using stepwise addition of NaOH and H₂O₂ in CH₂Cl₂ under vigorous stirring, with tetrabutylammonium hydrosulfate as a phase-transfer catalyst . Multi-component reactions (e.g., cyclization of amines with carbonitriles under acidic conditions) are also common, as seen in related pyrrole derivatives .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : The nitrile group (C≡N) exhibits a strong absorption band near 2217–2221 cm⁻¹, confirmed in structurally similar pyrrole-3-carbonitriles .
- NMR : ¹H/¹³C NMR can resolve substituent effects (e.g., fluorine and methyl groups). For example, methyl groups in analogous compounds show signals at δ ~2.5 ppm in ¹H NMR .
Q. What biological activities are associated with pyrrole-2-carbonitrile derivatives?
While direct data on 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile are limited, structurally related compounds exhibit antidiabetic, antitumor, and antimicrobial activities. Fluorine substitution often enhances metabolic stability and target binding, suggesting potential pharmacological applications .
Advanced Research Questions
Q. How can synthetic yields be optimized for fluorinated pyrrole carbonitriles?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) improve reaction homogeneity .
- Catalyst choice : Phase-transfer catalysts (e.g., tetrabutylammonium hydrosulfate) enhance reagent mixing in biphasic systems .
- Temperature control : Reactions performed at 0–5°C minimize side-product formation in nitrile synthesis .
Q. How do researchers resolve contradictions in spectral data for structurally similar derivatives?
Contradictions (e.g., overlapping NMR peaks) are addressed via:
Q. What strategies are used to design analogs with enhanced bioactivity?
- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing methoxy with trifluoromethyl groups) improves target selectivity .
- Retrosynthetic analysis : AI-driven tools predict feasible routes for introducing fluorinated or methyl groups while maintaining core reactivity .
Q. What mechanistic insights exist for nitrile formation in pyrrole derivatives?
Nitrile groups are introduced via:
- Nucleophilic substitution : Cyanide displacement of halides or leaving groups, as seen in 5-chloro-pyrrole-2-carbonitrile synthesis .
- Cyano-dehydroxylation : Oxidative conditions (e.g., H₂O₂/NaOH) convert hydroxyl intermediates to nitriles .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Analogous Pyrrole Carbonitriles
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | CH₂Cl₂, NaOH, H₂O₂, TBAHS, 18.9 mmol | 75–80 | |
| Multi-component Reaction | Acetic acid, 2-aminopyrrole, 80°C | 60–65 |
Q. Table 2. Spectral Signatures of Functional Groups
| Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| C≡N | 2217–2221 | – |
| -CH₃ | 2944–2928 | 2.3–2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
